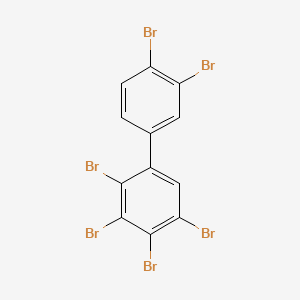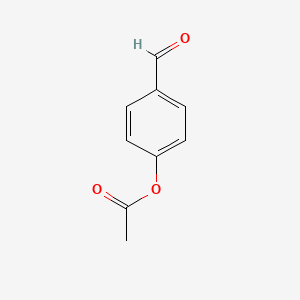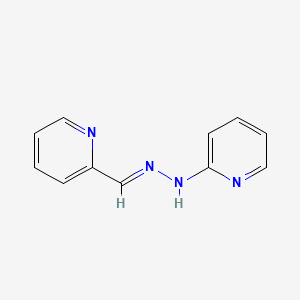
Danoprevir sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danoprevir sodium is an orally available 15-membered macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It was developed by Ascletis and has been approved in China for the treatment of newly diagnosed patients with non-cirrhotic genotype 1b chronic hepatitis C . The compound is known for its favorable potency profile against multiple HCV genotypes and key mutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of danoprevir sodium involves multiple steps, including the formation of acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties . The preparation of the crystal form of this compound salt involves specific conditions, such as using Cu-Kα radiation for X-ray powder diffraction to identify diffraction peaks .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions: Danoprevir sodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Danoprevir sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic peptidomimetic inhibitors.
Biology: Investigated for its effects on viral replication and host response to viral infection.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
Danoprevir sodium exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is crucial for viral replication and suppresses the host’s immune response to the infection. By inhibiting this protease, this compound effectively reduces viral replication and enhances the host’s immune response .
Comparison with Similar Compounds
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of hepatitis C.
Telaprevir: Similar to boceprevir, it targets the same protease and is used for the same indication.
Simeprevir: A newer generation NS3/4A protease inhibitor with improved efficacy and safety profile.
Uniqueness of Danoprevir Sodium: this compound stands out due to its favorable potency profile against multiple HCV genotypes and key mutants. It has shown high rates of sustained virological response in clinical trials and is effective in combination with other antiviral agents .
Properties
CAS No. |
916826-48-7 |
|---|---|
Molecular Formula |
C35H45FN5NaO9S |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide |
InChI |
InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1 |
InChI Key |
GXYYUDQAGCVAGJ-HHGSPMIASA-M |
SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B1194619.png)













